molecular formula C14H9IN2O B14901899 4-cyano-N-(4-iodophenyl)benzamide

4-cyano-N-(4-iodophenyl)benzamide

Cat. No.: B14901899
M. Wt: 348.14 g/mol
InChI Key: ZQWZIKUJYGJPGR-UHFFFAOYSA-N
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Description

4-cyano-N-(4-iodophenyl)benzamide is a chemical compound with the molecular formula C14H9IN2O and a molecular weight of 348.14 g/mol . This compound is characterized by the presence of a cyano group (–CN) and an iodophenyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-iodophenyl)benzamide typically involves the reaction of 4-iodoaniline with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as distillation or solvent extraction to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4-iodophenyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-cyano-N-(4-iodophenyl)benzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets. The cyano group and iodophenyl moiety allow it to bind to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(4-bromophenyl)benzamide
  • 4-cyano-N-(4-chlorophenyl)benzamide
  • 4-cyano-N-(4-fluorophenyl)benzamide

Uniqueness

4-cyano-N-(4-iodophenyl)benzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in certain research applications .

Properties

Molecular Formula

C14H9IN2O

Molecular Weight

348.14 g/mol

IUPAC Name

4-cyano-N-(4-iodophenyl)benzamide

InChI

InChI=1S/C14H9IN2O/c15-12-5-7-13(8-6-12)17-14(18)11-3-1-10(9-16)2-4-11/h1-8H,(H,17,18)

InChI Key

ZQWZIKUJYGJPGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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